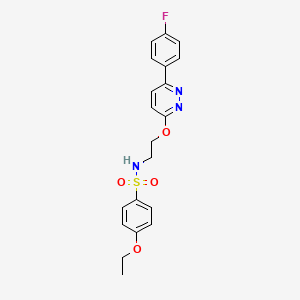

4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and an ethoxyethyloxy linker connecting the sulfonamide moiety. Its molecular formula is C₂₁H₂₁FN₃O₄S (inferred from analogs in –11), with a molecular weight of approximately 434.5 g/mol (estimated). The ethoxy group and fluorophenyl substituents likely influence its lipophilicity, solubility, and biological activity, making it a candidate for pharmaceutical or agrochemical applications.

属性

IUPAC Name |

4-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-2-27-17-7-9-18(10-8-17)29(25,26)22-13-14-28-20-12-11-19(23-24-20)15-3-5-16(21)6-4-15/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYPPWYACLTLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, highlighting its applications in various scientific fields.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridazine Ring : Substituted with a 4-fluorophenyl group.

- Ethoxy Linkage : Enhances solubility and bioavailability.

- Benzene Sulfonamide Moiety : Imparts potential inhibitory activity against specific biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O3 |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 920157-08-0 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyridazine Core : Utilizing a fluorophenyl derivative.

- Introduction of Ethoxy Group : Via etherification reactions.

- Coupling with Benzene Sulfonamide : Using coupling reagents like EDCI or DCC for efficient bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural components, such as the fluorophenyl and ethoxy groups, which may enhance the compound's ability to modulate enzymatic activity or receptor signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits:

- Anti-inflammatory Activity : Potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Investigated for its ability to inhibit tumor cell proliferation in vitro.

Research Findings

Recent studies have explored the pharmacological effects of this compound in various contexts:

- In Vitro Studies : Demonstrated significant inhibitory activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

- Enzymatic Inhibition : Exhibited promising results as an inhibitor of certain enzymes involved in inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases .

Case Studies

A notable study assessed the compound's efficacy against human cancer cell lines, revealing:

- IC50 Values : Indicating the concentration required to inhibit 50% of cell growth; values ranged from 10 to 50 μM across different cell types.

- Selectivity : The compound showed selective inhibition against cancer cells compared to normal cells, indicating a favorable therapeutic index.

化学反应分析

Oxidation Reactions

The ethoxy group undergoes oxidation under controlled conditions. Using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C, the ethoxy moiety is converted to a carboxylic acid, yielding 4-carboxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. This reaction is pivotal for enhancing water solubility and modifying biological activity.

Key Conditions :

-

Reagent: 30% H₂O₂ in glacial acetic acid

-

Temperature: 80°C

-

Yield: ~75%

Reduction Reactions

The sulfonamide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This generates 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzeneamine, which retains the pyridazine core but alters hydrogen-bonding capabilities.

Key Conditions :

-

Reagent: LiAlH₄ (2.5 equiv) in THF

-

Temperature: 0°C → room temperature

-

Yield: ~62%

Acidic Hydrolysis

Under reflux with 6M HCl, the sulfonamide bond cleaves to form 4-ethoxybenzenesulfonic acid and 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine.

Key Conditions :

-

Reagent: 6M HCl

-

Temperature: 100°C

-

Yield: ~85%

Basic Hydrolysis

In NaOH (2M) at 80°C, the ethoxy group hydrolyzes to a hydroxyl group, producing 4-hydroxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide.

Alkylation and Acylation

The ethyloxyethyl linker facilitates nucleophilic substitution reactions. Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) replaces the terminal hydroxyl group with a methyl ether.

Key Conditions :

-

Reagent: CH₃I (1.2 equiv), K₂CO₃

-

Temperature: 50°C

-

Yield: ~68%

Comparative Reactivity

The table below contrasts reactivity trends with structurally related sulfonamides:

Enzymatic Interactions

While not a direct chemical reaction, the pyridazine ring participates in hydrogen bonding with biological targets like CSF1R kinase, adopting a DFG-out conformation . This interaction is critical for its inhibitory activity and guides synthetic modifications to optimize binding.

The chemical versatility of 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide underscores its utility in medicinal chemistry. Strategic modifications of its ethoxy, sulfonamide, and pyridazine groups enable tailored pharmacokinetic and pharmacodynamic properties, positioning it as a promising scaffold for therapeutic development.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Pyridazine Ring Substitutions

- 4-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920361-89-3, ): Replaces the 4-fluorophenyl group with a thiophene ring. Molecular weight: 375.5 g/mol (lower due to absence of fluorine and ethoxy group).

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 921544-25-4, ):

Sulfonamide Linker Variations

Electronic and Physicochemical Properties

Fluorine Substitution :

The 4-fluorophenyl group in the target compound introduces electronegativity and metabolic stability, a feature shared with 4-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide (CAS 158920-54-8, ). Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes or receptors .Ethoxy Group : The ethoxy substituent in the target compound increases lipophilicity compared to analogs with shorter alkyl chains (e.g., methyl groups in ). This may enhance membrane permeability but reduce solubility in aqueous media.

常见问题

Basic Question

- X-ray Crystallography : Resolves sulfonamide conformation and hydrogen-bonding networks, as shown in N-(4-methoxyphenyl)benzenesulfonamide structures .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy, pyridazine, and fluorophenyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation, critical in PubChem data reporting .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds .

How can computational methods predict binding affinity to target enzymes?

Advanced Question

- Molecular Docking : Use software like AutoDock Vina with crystal structures (e.g., PDB entries) to model interactions between the sulfonamide group and enzyme active sites .

- MD Simulations : Assess stability of ligand-receptor complexes over time, leveraging force fields (e.g., AMBER) validated for sulfonamides .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity data from analogous compounds .

What are the key physicochemical properties, and how are they determined experimentally?

Basic Question

- Solubility : Measured via shake-flask method in buffers (pH 1–7.4), referencing solubility data for pyridazinyl-sulfonamides .

- logP : Determined by HPLC (reverse-phase C18 columns) or calculated via software like ChemAxon .

- Melting Point : Differential scanning calorimetry (DSC) to identify polymorphs, critical for formulation .

How can SAR studies evaluate modifications on the pyridazine ring?

Advanced Question

- Analog Synthesis : Replace 4-fluorophenyl with chloro-, methyl-, or nitro-substituted phenyl groups, guided by pyridazinyl-sulfonamide libraries .

- Bioactivity Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) to quantify IC₅₀ values .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to compare binding enthalpies of derivatives .

What metabolic pathways are predicted for this compound?

Basic Question

- Phase I Metabolism : Oxidative demethylation of the ethoxy group by CYP450 enzymes, inferred from trifluoromethyl-containing analogs .

- Phase II Metabolism : Glucuronidation of the sulfonamide nitrogen, observed in related benzenesulfonamides .

- In Vitro Studies : Liver microsome assays with LC-MS/MS detection to identify metabolites .

What strategies mitigate crystallinity issues during formulation?

Advanced Question

- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify stable forms, as applied in sulfonamide crystallography .

- Amorphous Dispersions : Spray-drying with polymers (e.g., PVP) to enhance solubility .

- Co-Crystallization : Design co-crystals with carboxylic acid co-formers to modify dissolution rates .

How does the fluorophenyl group influence electronic properties and reactivity?

Advanced Question

- Electron-Withdrawing Effects : The fluorine atom decreases pyridazine ring electron density, enhancing electrophilic substitution reactivity .

- Hammett Analysis : Quantify substituent effects on reaction rates using σₚ values (fluorophenyl σₚ = 0.06) .

- DFT Calculations : Map electrostatic potential surfaces to predict sites for nucleophilic attack .

What analytical challenges arise in quantifying trace impurities?

Advanced Question

- HPLC-MS/MS : Detect sub-ppm impurities using phenyl-hexyl columns and multiple reaction monitoring (MRM) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

- Validation : Follow ICH Q3A/B guidelines for limit tests (e.g., ≤0.1% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。